4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one
CAS No.: 1103647-45-5
Cat. No.: VC5743494
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1103647-45-5 |
|---|---|
| Molecular Formula | C13H15ClN2O3 |
| Molecular Weight | 282.72 |
| IUPAC Name | 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one |
| Standard InChI | InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18) |
| Standard InChI Key | BKVBBNXKOGAPPP-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one (IUPAC name: 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one) is a bicyclic compound comprising a six-membered piperazinone ring with a methyl substituent at position 3 and an acetylated side chain at position 4. The acetyl group is further substituted with a 4-chlorophenoxy moiety, introducing aromatic and electrophilic characteristics.
Key Structural Features:
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Piperazinone Core: A partially saturated six-membered ring containing two nitrogen atoms, one of which is part of a ketone group (lactam structure) .
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3-Methyl Group: A methyl substituent at position 3, influencing steric and electronic properties.
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4-Substituted Acetyl Group: A 2-(4-chlorophenoxy)acetyl group, introducing a chlorinated aromatic ether linked via an amide bond .
Molecular Formula and Weight
Spectroscopic Data (Hypothetical)
While experimental spectra for this compound are unavailable, predictions based on analogous structures include:
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis of 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one can be conceptualized through two primary building blocks:
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3-Methylpiperazin-2-one: A commercially available or synthesized intermediate .
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4-Chlorophenoxyacetyl Chloride: Derived from 4-chlorophenol via reaction with chloroacetyl chloride.
Proposed Synthesis Pathway
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Preparation of 4-Chlorophenoxyacetyl Chloride:
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Acetylation of 3-Methylpiperazin-2-one:
Optimization Considerations:
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Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the piperazine nitrogen.
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Stoichiometry: Molar ratio of 1:1.2 (piperazinone:acyl chloride) to ensure complete conversion .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Low (<1 mg/mL) due to hydrophobic aromatic and amide groups.
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logP (Octanol-Water): Predicted ~2.5 (moderate lipophilicity) .
Thermal Stability
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Melting Point: Estimated 180–190°C (based on similar piperazinone derivatives ).
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Decomposition: Likely above 250°C, with cleavage of the amide bond .
Applications and Future Directions
Therapeutic Applications
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Neurological Disorders: Potential use in cognitive enhancement or epilepsy (analogous to Fipexide ).
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Antimicrobial Agents: Piperazine cores are explored for antibacterial activity .
Research Opportunities
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